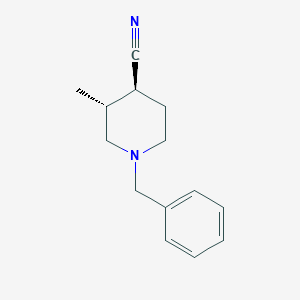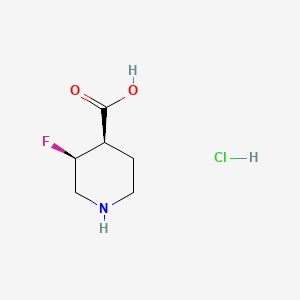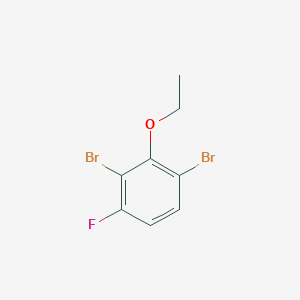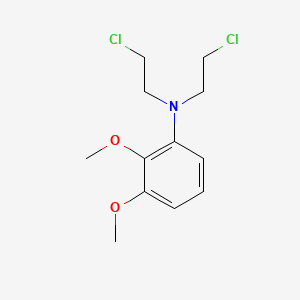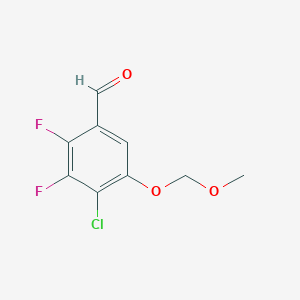
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H7ClF2O3. It is a benzaldehyde derivative characterized by the presence of chloro, difluoro, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Chloro and Difluoro Groups: Chlorination and fluorination reactions are carried out to introduce the chloro and difluoro groups at the desired positions on the benzene ring.
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base.
Formylation: Finally, the formyl group is introduced to obtain the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in various chemical reactions.
Chloro and Difluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity and selectivity.
Methoxymethoxy Group: Provides steric hindrance and can affect the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-(trifluoromethoxy)benzaldehyde: Similar structure but has a trifluoromethoxy group instead of the methoxymethoxy group.
Uniqueness
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Propriétés
Formule moléculaire |
C9H7ClF2O3 |
|---|---|
Poids moléculaire |
236.60 g/mol |
Nom IUPAC |
4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-4-15-6-2-5(3-13)8(11)9(12)7(6)10/h2-3H,4H2,1H3 |
Clé InChI |
JUHKQOUMUZNEBN-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C(=C1)C=O)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



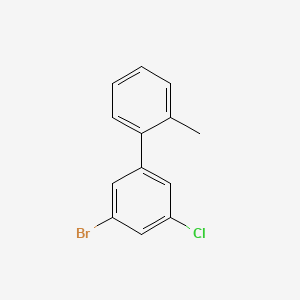

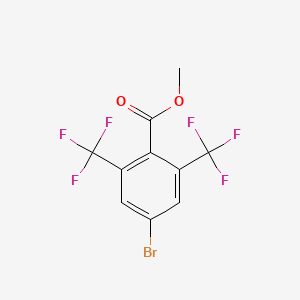
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
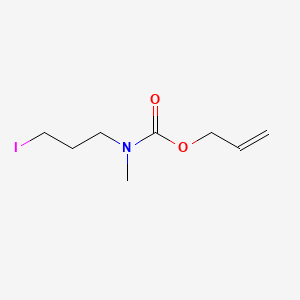
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)


